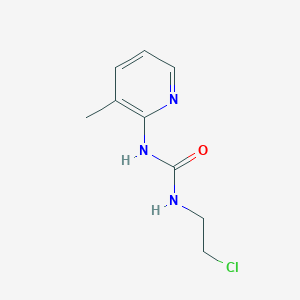

N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea

Description

Properties

CAS No. |

93701-49-6 |

|---|---|

Molecular Formula |

C9H12ClN3O |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(3-methylpyridin-2-yl)urea |

InChI |

InChI=1S/C9H12ClN3O/c1-7-3-2-5-11-8(7)13-9(14)12-6-4-10/h2-3,5H,4,6H2,1H3,(H2,11,12,13,14) |

InChI Key |

GYGXUNVHOTUGFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea typically involves the reaction of 2-chloroethylamine with 3-methyl-2-pyridinecarboxylic acid, followed by the formation of the urea derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea may involve large-scale synthesis using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions may occur, particularly at the chloroethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxyethyl)-N’-(3-methyl-2-pyridinyl)urea, while substitution with a thiol could produce N-(2-mercaptoethyl)-N’-(3-methyl-2-pyridinyl)urea.

Scientific Research Applications

Synthesis and Structure

The synthesis of N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea typically involves the reaction of 3-methyl-2-pyridinamine with 2-chloroethyl isocyanate. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure through consistent spectral data.

1. Anticancer Properties

This compound has been studied for its anticancer properties, particularly its ability to inhibit cell growth in various human tumor cell lines. For instance, derivatives of this compound have shown significant antiproliferative activity against the National Cancer Institute (NCI)-60 human cancer cell lines, indicating potential as a chemotherapeutic agent .

A study demonstrated that compounds similar to this compound exhibited micromolar-level inhibition of cell growth, acting as antimitotics by binding to the colchicine-binding site of beta-tubulin, thus disrupting mitotic processes .

2. Urease Inhibition

Urease is an enzyme implicated in various pathological conditions, including kidney stones and peptic ulcers. Compounds based on the urea structure, including this compound, have been evaluated for their urease inhibitory activity. Preliminary findings suggest that these compounds can effectively inhibit urease activity, providing a potential therapeutic avenue for conditions associated with excessive urease activity .

Case Study 1: Antiproliferative Activity

In a study focusing on the synthesis of this compound derivatives, researchers assessed their antiproliferative effects on several cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth compared to control groups. Flow cytometric analysis revealed that these compounds induced cell cycle arrest in the G(2)/M phase, highlighting their mechanism of action as potential anticancer agents .

Case Study 2: Urease Inhibition

Another investigation explored the urease inhibitory properties of this compound. The study synthesized several derivatives and tested their efficacy against urease. The findings demonstrated that modifications to the chemical structure influenced inhibitory potency, with some derivatives showing exceptional efficacy compared to traditional urease inhibitors like thiourea .

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by alkylating DNA, leading to the inhibition of DNA replication and cell division. The pathways involved include the formation of DNA adducts and subsequent activation of cellular repair mechanisms.

Comparison with Similar Compounds

Substituent Effects on Anticancer Activity

Chloroethyl urea derivatives exhibit activity influenced by the nature of the aromatic/heterocyclic group:

Key Observations :

- Bulky substituents (e.g., 4-iodophenyl, 4-tert-butylphenyl) enhance activity, likely by improving target binding or stability .

- The 3-methyl group in the target compound may optimize lipophilicity for membrane permeability .

- Loss of activity in compounds with non-bulky R groups (e.g., sophoridinic esters) underscores the necessity of steric bulk .

Comparison with Nitrosoureas

Nitrosoureas (e.g., BCNU, CCNU) share the chloroethyl group but include a nitroso moiety, enabling alkylation and cross-linking of DNA:

Mechanistic Insights :

- Nitrosoureas form DNA interstrand cross-links via chloroethylation, with cytotoxicity inversely related to O6-methylguanine-DNA methyltransferase (MGMT) levels .

- The target compound lacks a nitroso group, suggesting a divergent mechanism (e.g., microtubule disruption akin to ICEU) and possibly reduced reliance on MGMT status .

Biological Activity

N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea, commonly referred to as a derivative of chloroethyl urea, has garnered attention in medicinal chemistry due to its notable biological activities, particularly its potential applications in oncology. This article delves into its biological activity, including mutagenicity, cytotoxicity, and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₈H₁₀ClN₃O, characterized by a chloroethyl group and a pyridine ring which contribute to its unique reactivity. The presence of these functional groups is critical for its interactions with biological macromolecules.

Mutagenicity

Research indicates that this compound exhibits significant mutagenic potential. It has been included in lists of chemicals with notable mutagenicity, suggesting that under certain conditions, it may pose genetic risks. This property is attributed to its ability to bind to nucleophilic sites within DNA, potentially leading to genotoxic effects.

Antitumor Activity

The compound has been studied for its antitumor properties. A related compound, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), demonstrated promising antitumoral activity through the disruption of microtubule dynamics. In vitro studies using the CT-26 colon carcinoma cell line showed that ICEU exhibited rapid uptake and significant tumor growth inhibition (TGI) when administered intraperitoneally . This suggests that this compound may share similar mechanisms of action.

Cytotoxicity

Cytotoxic evaluations have shown that derivatives containing the pyridine ring exhibit varying degrees of cytotoxic activity against several cancer cell lines. For instance, a study involving synthesized urea derivatives indicated cytotoxic effects on BRCA mutant-carrying HCC1937 and Capan-1 cell lines, as well as on MCF7 and HeLa cells . This highlights the potential of this compound in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects primarily involve:

- DNA Interaction : The compound's structure allows it to interact with DNA, leading to alkylation and subsequent disruption of DNA replication processes.

- Microtubule Disruption : Similar to other chloroethyl ureas, it may interfere with microtubule formation, which is crucial for cell division .

- Cell Cycle Modulation : Studies have indicated that treatment with compounds like ICEU can lead to alterations in the cell cycle profile of tumor cells, increasing the proportion of cells in the G2 phase .

Case Studies

- In Vitro Studies : In studies using various cancer cell lines (e.g., M21 human skin melanoma), this compound showed potential antiproliferative effects. The evaluation involved assessing the impact on cell cycle progression and apoptosis induction .

- In Vivo Efficacy : An animal model study demonstrated that ICEU significantly inhibited tumor growth in CT-26 colon carcinoma grafts. The study assessed both efficacy and toxicity, providing insights into the therapeutic window for such compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| N,N-Diethyl-N'-(3-methylpyridin-2-yl)urea | Contains diethyl substituents instead of chloroethyl | Enhanced lipophilicity |

| N-(4-Chlorobenzyl)-N'-(3-methylpyridinyl)urea | Substituted with a chlorobenzyl group | Different reactivity patterns |

| N,N-Dimethyl-N'-(4-nitrophenyl)urea | Features a nitrophenyl group | Known for distinct pharmacological properties |

This table illustrates how variations in substituents can influence biological activities and chemical reactivities.

Q & A

Basic: What is the standard synthetic route for N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea?

Answer:

The synthesis typically involves coupling a chloroethylamine derivative with a substituted pyridinyl isocyanate. A common method includes:

Reacting 3-methyl-2-pyridinyl isocyanate with 2-chloroethylamine in an inert solvent (e.g., dichloromethane or toluene).

Adding a base like triethylamine to neutralize HCl byproducts .

Refluxing the mixture at 60–80°C for 6–12 hours, followed by purification via column chromatography or recrystallization .

Key Considerations: Monitor reaction progress using TLC or HPLC to ensure complete urea bond formation.

Basic: What safety protocols are critical for handling this compound?

Answer:

- Hazard Identification: The compound may exhibit mutagenicity due to structural similarity to nitrosoureas (e.g., Lomustine) .

- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Storage: Store in amber vials at –20°C under inert gas (argon) to prevent degradation .

Emergency Measures: Neutralize spills with 10% sodium bicarbonate before disposal .

Basic: Which analytical techniques confirm its structural integrity?

Answer:

- NMR Spectroscopy: H NMR (DMSO-d6): δ 8.3–8.5 ppm (pyridinyl H), δ 3.6–3.8 ppm (CH2Cl), δ 6.5–7.0 ppm (urea NH) .

- X-ray Crystallography: Resolves urea bond geometry and chloroethyl-pyridinyl spatial arrangement .

- Mass Spectrometry: ESI-MS ([M+H]+) expected m/z ~255.1 (C9H11ClN3O+) .

Advanced: How can synthesis yield be optimized for scale-up?

Answer:

- Solvent Optimization: Replace dichloromethane with THF to improve solubility of intermediates .

- Catalytic Bases: Use DMAP (4-dimethylaminopyridine) to accelerate urea formation at lower temperatures (40°C) .

- Workflow Design: Implement continuous flow chemistry to reduce side reactions (e.g., hydrolysis of chloroethyl groups) .

Data Insight: Pilot studies report 15% yield improvement using THF/DMAP vs. traditional methods .

Advanced: What structure-activity relationships (SAR) govern its biological activity?

Answer:

- Pyridinyl Substitution: 3-Methyl groups enhance lipophilicity, improving membrane permeability (LogP ~1.8 vs. 1.2 for unsubstituted analogs) .

- Chloroethyl Chain: Critical for alkylating DNA; replacing Cl with F reduces cytotoxicity (IC50 increases from 0.8 mM to 4.3 mM) .

Methodology: Validate via molecular docking (e.g., Molegro Virtual Docker) targeting DNA repair enzymes (PDB: 2YWP) .

Advanced: How to resolve contradictions in reported cytotoxicity data?

Answer:

- Assay Standardization: Use identical cell lines (e.g., HeLa) and MTT protocols (48-h exposure, 10% FBS) .

- Control Compounds: Include Lomustine (positive control) and hydroxyurea (negative control) to benchmark activity .

- Metabolic Profiling: Assess liver microsome stability to rule out false negatives from rapid degradation .

Advanced: What are its stability profiles and degradation pathways?

Answer:

- Hydrolysis: Chloroethyl groups hydrolyze in aqueous buffers (t1/2 = 24 h at pH 7.4), forming ethanolamine derivatives .

- Nitrosation Risk: Avoid nitric acid contamination, which can convert urea to carcinogenic nitrosoureas .

- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to ethanol stocks to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.